Marfey's reagent

Description

Properties

IUPAC Name |

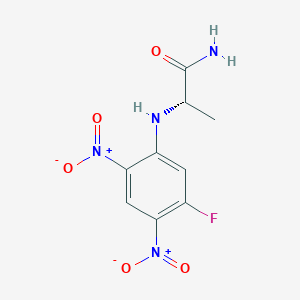

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBHLFDJOJGP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241932 | |

| Record name | Marfey's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95713-52-3 | |

| Record name | Marfey's reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marfey's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Marfey's reagent principle for amino acid analysis

An In-Depth Technical Guide to Amino Acid Analysis Using Marfey's Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of amino acid stereochemistry is a critical aspect of peptide and protein characterization, with profound implications for drug development, biochemistry, and natural product analysis. This compound, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), provides a robust and reliable method for the chiral resolution of amino acids. This guide offers a comprehensive exploration of the core principles, methodologies, and applications of this compound. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and discuss the nuances of data interpretation, empowering researchers to confidently apply this powerful analytical technique.

The Foundational Principle: Chiral Derivatization for Diastereomeric Resolution

At its core, Marfey's method is an elegant solution to the challenge of separating enantiomers. Enantiomers, being non-superimposable mirror images, possess identical physical properties, making their separation on standard achiral chromatography columns impossible. This compound overcomes this by introducing a chiral center, converting the amino acid enantiomers into diastereomers. These diastereomers, having different physical properties, can then be readily separated using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).

The Reagent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide (FDAA)

This compound, first synthesized by Paul Marfey in 1984, is a chiral derivative of Sanger's reagent (1-fluoro-2,4-dinitrobenzene).[1][2] The key features of its structure are:

-

A reactive fluoro group: This group at the C1 position of the dinitrophenyl ring is susceptible to nucleophilic aromatic substitution by the primary amino group of an amino acid.

-

A chiral center: The L-alanine amide moiety provides the necessary chirality to form diastereomers upon reaction with D- and L-amino acids.

-

A strong chromophore: The 2,4-dinitrophenyl group provides strong UV absorbance at approximately 340 nm, enabling sensitive detection of the derivatized amino acids.[3][4]

The Derivatization Reaction: A Nucleophilic Aromatic Substitution

The derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution mechanism.[1][5] The reaction is typically carried out under mild alkaline conditions (e.g., using sodium bicarbonate) and gentle heating (around 40°C).[2][6][7] The alkaline environment deprotonates the amino group of the amino acid, enhancing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of the FDAA. This reaction stoichiometrically yields stable diastereomeric derivatives without racemization.[1][2][7]

The reaction of L-FDAA with a racemic mixture of an amino acid (D- and L-amino acid) will produce two diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid.

Caption: Derivatization of amino acids with this compound.

The Analytical Workflow: From Sample to Stereochemical Assignment

A successful Marfey's analysis hinges on a meticulously executed workflow, from sample preparation to data interpretation.

Caption: General workflow for Marfey's amino acid analysis.

Step-by-Step Experimental Protocol

This protocol provides a generalized framework. Optimization may be required based on the specific amino acids and sample matrix.

Materials:

-

Amino acid standards (D- and L-isomers)

-

This compound (FDAA)

-

Acetone

-

1 M Sodium bicarbonate (NaHCO₃)

-

2 M Hydrochloric acid (HCl)

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

-

Sample Preparation: For peptides or proteins, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids.[6][8] The hydrolysate should be dried to remove the acid.

-

Derivatization:

-

Quenching: After incubation, cool the reaction mixture to room temperature and add 2 M HCl to quench the reaction by neutralizing the excess bicarbonate.[1][8]

-

HPLC Analysis:

-

Dilute the quenched reaction mixture with the initial mobile phase.

-

Inject an appropriate volume onto a C18 reversed-phase HPLC column.

-

Perform a gradient elution using a mobile phase system, typically consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier (e.g., acetonitrile).

-

Causality in Experimental Choices

-

Alkaline pH: The deprotonation of the amino group is crucial for its nucleophilic attack. Sodium bicarbonate provides a suitable pH of around 8-9, which is effective for the reaction without causing significant degradation of the reagent or amino acids.

-

Temperature (40°C): This moderate temperature accelerates the reaction rate without promoting side reactions or racemization.[2][7]

-

C18 Column: The hydrophobic nature of the dinitrophenyl group on the derivatized amino acids allows for excellent retention and separation on a non-polar C18 stationary phase.

-

Gradient Elution: A gradient of increasing organic solvent is necessary to elute the derivatized amino acids, which can have a wide range of polarities, in a reasonable time with good resolution.

Data Interpretation: Deciphering the Chromatogram

The key to interpreting the results of a Marfey's analysis lies in comparing the retention times of the derivatized amino acids in the sample to those of known D- and L-amino acid standards derivatized under the same conditions.[6]

A general elution order has been observed for many amino acids derivatized with L-FDAA: the L-amino acid derivative typically elutes before the D-amino acid derivative. However, this is not a universal rule, and it is imperative to run authentic standards for unambiguous peak assignment.

| Amino Acid | Typical Elution Order of L-FDAA Derivatives |

| Alanine | L-Ala then D-Ala |

| Valine | L-Val then D-Val |

| Leucine | L-Leu then D-Leu |

| Phenylalanine | L-Phe then D-Phe |

| Aspartic Acid | L-Asp then D-Asp |

| Glutamic Acid | L-Glu then D-Glu |

Note: This table provides a general trend. The exact retention times and elution order can be influenced by the specific HPLC conditions.

Applications in Research and Development

The versatility of this compound has led to its widespread adoption in various scientific disciplines:

-

Natural Product Chemistry: Determining the absolute configuration of amino acid residues in novel peptides and other natural products.[6][9]

-

Pharmaceutical Development: Assessing the enantiomeric purity of amino acid-based drugs and intermediates.[10]

-

Food Science: Detecting the presence of D-amino acids, which can be indicators of microbial contamination or processing conditions.

-

Geochemistry: Analyzing the enantiomeric composition of amino acids in geological and extraterrestrial samples.

Advanced Marfey's Methods and Variants

To address certain limitations of the original method, several advancements and variations have been developed:

-

C3 Marfey's Method: This method utilizes a C3 HPLC column, which can provide improved resolution for certain amino acids, including the challenging isoleucine isomers.[2][7][9]

-

This compound Variants: Chiral variants of this compound have been synthesized by replacing the L-alanine amide with other amino acid amides (e.g., L-leucinamide, L-valinamide).[1][5] These variants can offer different selectivity and improved resolution for specific amino acids.

-

LC-MS Integration: Coupling Marfey's method with mass spectrometry provides enhanced sensitivity and selectivity, allowing for confident identification and quantification of amino acids in complex matrices.[1][7]

Advantages and Limitations

| Advantages | Limitations |

| Robust and Reliable: The method is well-established and provides reproducible results. | Destructive to Sample: Requires hydrolysis of peptides and proteins. |

| High Sensitivity: The dinitrophenyl chromophore allows for sensitive UV detection.[1] | Poor Resolution for Some Amino Acids: Hydroxy and acidic amino acids can be challenging to resolve.[1] |

| Versatility: Applicable to a wide range of amino acids, including non-proteinogenic ones.[1] | Interference from Reagent: The excess this compound can sometimes co-elute with early eluting amino acid derivatives. |

| Cost-Effective: Utilizes standard HPLC equipment. | Time-Consuming: The derivatization and HPLC run times can be lengthy. |

Troubleshooting Common Issues

-

Poor Peak Shape: May be due to improper pH of the mobile phase or column degradation.

-

No or Low Derivatization Yield: Check the pH of the reaction, the freshness of the reagent, and the incubation time and temperature.

-

Co-elution of Peaks: Optimize the HPLC gradient, try a different column (e.g., C3), or use a variant of this compound.

-

Baseline Noise: Ensure high purity of solvents and proper degassing of the mobile phase.

Conclusion

This compound remains an indispensable tool for the chiral analysis of amino acids. Its straightforward principle, coupled with its reliability and sensitivity, has solidified its place in both academic and industrial laboratories. By understanding the underlying chemistry, meticulously following the experimental protocol, and being aware of its nuances, researchers can effectively leverage this powerful technique to unravel the stereochemical complexities of the molecular world.

References

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: a review. PubMed, 15538520. [Link]

-

Vijayasarathi, V., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(11), 2946–2954. [Link]

-

Bhushan, R., & Kumar, V. (2006). Synthesis and Application of New Chiral Variants of this compound for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 64(5-6), 329-335. [Link]

-

D'Auria, M. V., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(10), 614. [Link]

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: A review. Semantic Scholar. [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of this compound and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

-

Li, Y., et al. (2016). Marfey assay for chiral analysis of amino acids. Bio-protocol, 6(19). [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of this compound and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]

-

Selvidge, J. (2024). Chiral Amino Acid Analysis using this compound: Preparation of Standards. YouTube. [Link]

-

Kochhar, S., & Christen, P. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (this compound). Springer Nature Experiments. [Link]

-

Khedr, A., & El-Sherif, Z. A. (2005). Analysis of Monoethanolamine by Derivatization with this compound and HPLC. Journal of Liquid Chromatography & Related Technologies, 28(1), 125-135. [Link]

-

Pérez-Victoria, I., et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. Analytical and Bioanalytical Chemistry, 414(28), 8063–8070. [Link]

-

Szókán, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2759-2774. [Link]

-

Pfoh, R., et al. (2019). Determination of the Absolute Configurations of Amino Acids in MAAs by the Advanced Marfey's Method Using LC-MS. Bio-protocol, 9(17). [Link]

-

B'Hymer, C., & Caruso, J. A. (2003). This compound: Past, present, and future uses of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Journal of Separation Science, 26(1-2), 7-19. [Link]

-

Kochhar, S., & Christen, P. (2000). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (this compound). In The Protein Protocols Handbook (pp. 131-136). Humana Press. [Link]

-

Kennedy, R. T., et al. (2023). Analysis of D-amino acids secreted from murine islets of Langerhans using this compound and reversed phase LC-MS/MS. Analytica Chimica Acta, 1243, 340798. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 5. akjournals.com [akjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Use of this compound and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

A Deep Dive into the Chiral World: Unraveling the Mechanism of Action of Marfey's Reagent with Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral analysis, the precise determination of enantiomeric composition is paramount. From elucidating the stereochemistry of natural products to ensuring the chiral purity of pharmaceutical compounds, the ability to distinguish between enantiomers is a critical analytical challenge. Marfey's reagent, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), has emerged as a powerful and widely adopted tool for the indirect chiral resolution of primary and secondary amines, particularly amino acids. This technical guide provides a comprehensive exploration of the mechanism of action of this compound, delving into the underlying chemical principles, practical experimental considerations, and advanced applications.

The Foundation: Nucleophilic Aromatic Substitution and Diastereomer Formation

At its core, the efficacy of Marfey's method lies in a well-established organic reaction: nucleophilic aromatic substitution (SNAr). This compound is a chiral derivatizing agent that converts a mixture of enantiomeric amines into a pair of diastereomers. These diastereomers, possessing different physical and chemical properties, can then be separated using standard achiral chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

The key structural features of this compound that enable this transformation are:

-

An Electron-Deficient Aromatic Ring: The two nitro groups (-NO2) strongly withdraw electron density from the benzene ring, making the carbon atom attached to the fluorine highly susceptible to nucleophilic attack.

-

A Good Leaving Group: The fluorine atom is an effective leaving group in nucleophilic aromatic substitution reactions.

-

A Chiral Center: The L-alanine amide moiety provides the necessary chirality to the reagent, which is essential for the formation of diastereomers.[2][3]

The reaction proceeds as follows: the primary or secondary amine of the analyte acts as a nucleophile, attacking the carbon atom bonded to the fluorine on the dinitrophenyl ring. This is followed by the departure of the fluoride ion, resulting in the formation of a stable covalent bond between the amine and the reagent.[3][4]

When this compound (L-FDAA) reacts with a racemic mixture of an amino acid (containing both D- and L-enantiomers), two diastereomers are formed: L-FDAA-D-amino acid and L-FDAA-L-amino acid. The inherent chirality of the L-alanine in the reagent, combined with the chirality of the amino acid, creates these distinct diastereomeric products.

Figure 1: Conceptual workflow of diastereomer formation using this compound.

The Mechanism of Separation: Unraveling Retention Time Differences

The successful separation of the newly formed diastereomers by RP-HPLC is the cornerstone of Marfey's method. The differential retention of the L-L and L-D diastereomers on a non-polar stationary phase (such as C18) is attributed to subtle differences in their three-dimensional structures and, consequently, their overall hydrophobicity.[5]

The prevailing theory suggests that the L-FDAA-D-amino acid derivative can adopt a more compact and hydrophobic conformation due to favorable intramolecular interactions. This increased hydrophobicity leads to stronger interactions with the non-polar stationary phase, resulting in a longer retention time.[5] Conversely, the L-FDAA-L-amino acid derivative is thought to have a more extended and polar conformation, leading to weaker interactions with the stationary phase and, therefore, an earlier elution. While this elution order (L-L before L-D) holds true for many amino acids, exceptions have been noted, particularly for those with polar or bulky side chains.[1] Therefore, the use of authentic standards for both D- and L-amino acids is crucial for unambiguous peak assignment.

Experimental Protocol: A Step-by-Step Guide to Derivatization

The derivatization of amines with this compound is a robust and straightforward procedure. The following protocol provides a general framework that can be optimized for specific applications.

Materials:

-

This compound (FDAA)

-

Analyte solution (e.g., amino acid standards or hydrolysate)

-

1 M Sodium bicarbonate (NaHCO3) solution

-

Acetone

-

2 M Hydrochloric acid (HCl)

-

Heating block or water bath

-

Microcentrifuge tubes or reaction vials

Procedure:

-

Sample Preparation: Prepare a solution of the amine-containing sample (e.g., protein hydrolysate or a mixture of amino acid standards) in a suitable solvent, typically water or a buffer.

-

Derivatization Reaction:

-

In a reaction vial, combine the amine sample with a solution of this compound in acetone. A molar excess of the reagent is typically used to ensure complete derivatization.[3][5]

-

Add 1 M sodium bicarbonate solution to create alkaline conditions, which facilitates the nucleophilic attack.[1][3] The final pH should be around 9.

-

Incubate the reaction mixture at an elevated temperature, typically 40-50°C, for 1-2 hours.[1][4] This accelerates the reaction rate.

-

-

Quenching the Reaction: After the incubation period, cool the reaction mixture to room temperature and add 2 M hydrochloric acid to neutralize the excess bicarbonate and stop the reaction.[1][5] The solution should become acidic.

-

Sample Preparation for HPLC Analysis: The derivatized sample can then be diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. akjournals.com [akjournals.com]

- 3. ovid.com [ovid.com]

- 4. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

The Keystone of Chiral Analysis: A Technical Guide to the Structure and Application of Marfey's Reagent Adducts

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of stereochemistry is not merely a procedural step but a foundational pillar of scientific rigor and therapeutic efficacy. Within the arsenal of analytical techniques for chiral resolution, Marfey's method stands as a paragon of robustness and reliability. This guide provides an in-depth exploration of the structural underpinnings of Marfey's reagent adducts, offering not just protocols, but a causal understanding of the principles that govern this elegant method of stereochemical analysis.

The Genesis of a Chiral Selector: Understanding this compound

This compound, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a chiral derivatizing agent designed for the pre-column derivatization of primary and secondary amines, most notably amino acids.[1][2] Its design is a masterful piece of chemical architecture, comprising three key functional components:

-

A Reactive Nucleophilic Aromatic Substitution (SNAr) Site: The fluorine atom attached to the dinitrophenyl ring is highly activated towards nucleophilic attack by the electron-withdrawing nitro groups. This allows for a facile and stoichiometric reaction with the amino group of an analyte.[3][4]

-

A Chiral Center: The L-alanine amide moiety provides a fixed stereogenic center. It is this inherent chirality that is the cornerstone of the reagent's ability to resolve enantiomers.[3]

-

A Strong Chromophore: The 2,4-dinitrophenyl group absorbs strongly in the ultraviolet region (around 340 nm), enabling highly sensitive detection of the derivatized adducts by HPLC with UV detection.[4][5][6]

The commercially available D-enantiomer, 1-fluoro-2,4-dinitrophenyl-5-D-alanine amide (D-FDAA), serves as a crucial tool for confirming elution orders and for instances where an authentic D-amino acid standard is unavailable.[5][7]

The Derivatization Reaction: Forging Diastereomeric Bonds

The core of Marfey's method lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers, being mirror images, possess identical physical properties and are thus inseparable by achiral chromatographic methods. Diastereomers, on the other hand, have different physical properties and can be resolved on standard reversed-phase HPLC columns.

The derivatization reaction is a nucleophilic aromatic substitution where the amino group of the analyte (e.g., an amino acid) attacks the electron-deficient carbon of the dinitrophenyl ring, displacing the fluoride ion.[4] This reaction is typically carried out under mild alkaline conditions (e.g., using sodium bicarbonate or triethylamine) and at a slightly elevated temperature (around 40°C) to ensure complete reaction.[5][6][8]

Caption: The reaction of this compound with a racemic amino acid mixture.

When L-FDAA reacts with a racemic mixture of an amino acid (containing both D- and L-enantiomers), two diastereomeric adducts are formed: Nα-(2,4-dinitrophenyl)-L-alanyl-D-amino acid amide and Nα-(2,4-dinitrophenyl)-L-alanyl-L-amino acid amide. These diastereomers, having different three-dimensional structures, will interact differently with the stationary phase of the HPLC column, leading to their separation.

The Structural Basis of Separation: Unraveling the Adduct Conformation

The key to the successful separation of Marfey's adducts lies in their distinct conformational preferences, which dictate their interaction with the hydrophobic stationary phase of a reversed-phase HPLC column. The elution order is generally predictable and is a direct consequence of the steric and electronic interactions within the adducts.

For the majority of amino acids, the L-FDAA derivative of the L-amino acid (L-L adduct) elutes before the L-FDAA derivative of the D-amino acid (L-D adduct).[6][8][9] This phenomenon can be explained by the formation of an intramolecular hydrogen bond between the amide proton of the derivatized amino acid and one of the nitro groups on the dinitrophenyl ring.[4]

-

In the L-D Adduct (Mismatched Pair): The side chains of the L-alanine and the D-amino acid are positioned on the same side of the molecule. This arrangement leads to a more compact and hydrophobic structure, as the polar carboxyl and amide groups are also oriented on the same face. This increased hydrophobicity results in a stronger interaction with the C18 stationary phase, leading to a longer retention time.[4][6]

-

In the L-L Adduct (Matched Pair): The side chains of the L-alanine and the L-amino acid are on opposite sides of the molecule. This results in a more extended and less hydrophobic conformation, with the polar groups more exposed. Consequently, the L-L adduct interacts less strongly with the stationary phase and elutes earlier.[4]

Caption: Relationship between adduct conformation and HPLC elution order.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust and self-validating workflow for the chiral analysis of amino acids using this compound. The inclusion of both L- and D-FDAA derivatizations of an L-amino acid standard serves as an internal control, confirming the identity and elution order of the diastereomers.

Experimental Workflow

Caption: A typical workflow for Marfey's method.

Step-by-Step Methodology

-

Sample Preparation:

-

-

To 50 µL of the amino acid solution (containing approximately 2.5 µmoles), add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

-

Add 20 µL of 1 M sodium bicarbonate solution.

-

Vortex the mixture and incubate at 40°C for 1 hour with occasional mixing.[8]

-

-

Reaction Quenching:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 10 µL of 2 M HCl to quench the reaction.[8] The sample is now ready for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[5]

-

Mobile Phase: A gradient elution is commonly employed.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes is a good starting point.

-

Detection: UV detection at 340 nm.[5]

-

Flow Rate: 1 mL/min.

-

-

Data Analysis and Validation:

-

Inject the derivatized sample and record the chromatogram.

-

To confirm peak identities, derivatize authentic L- and D-amino acid standards with L-FDAA under the same conditions.

-

For an unequivocal confirmation, derivatize an L-amino acid standard with D-FDAA. The resulting D-L adduct should have the same retention time as the L-D adduct from the sample.[7]

-

Quantitative Data Summary and Elution Behavior

The separation and elution order of Marfey's adducts are influenced by several factors, including the hydrophobicity of the amino acid side chain and the HPLC conditions.

| Amino Acid Type | L-L Adduct Retention Time | L-D Adduct Retention Time | Typical Elution Order | Factors Influencing Separation |

| Aliphatic (e.g., Ala, Val, Leu, Ile) | Shorter | Longer | L before D | Hydrophobicity of the side chain.[8] |

| Aromatic (e.g., Phe, Tyr) | Shorter | Longer | L before D | Increased interaction of the aromatic ring with the stationary phase. |

| Acidic (e.g., Asp, Glu) | Shorter | Longer | L before D | The presence of the additional carboxyl group reduces overall hydrophobicity. |

| Basic (e.g., Lys, His) | Shorter | Longer | L before D | Derivatization can occur at both the α- and ε-amino groups of lysine, forming bis-adducts.[7] |

| Proline | Shorter | Longer | L before D | As a secondary amine, proline still reacts effectively. |

Note: While the L before D elution order is a general rule, exceptions can occur, particularly with non-standard amino acids or under specific chromatographic conditions.[11][12] Therefore, comparison with authentic standards is imperative for unambiguous assignment.

Advanced Considerations and Troubleshooting

-

Isoleucine and Threonine: These amino acids have a second chiral center at the β-carbon. Marfey's method can also be adapted to resolve these diastereomers, although it may require specialized columns or mobile phases.[13]

-

Reagent Excess: It is crucial to use a molar excess of this compound to ensure complete derivatization of the analyte.[8]

-

pH Control: The pH of the reaction and the mobile phase can significantly impact the derivatization efficiency and chromatographic separation.[10]

-

Variants of this compound: For challenging separations, structural analogs of this compound, where L-alanine is replaced with other amino acids like L-leucine (L-FDLA) or L-proline, can offer improved resolution.[3][14][15]

Conclusion

Marfey's method, grounded in the formation of diastereomeric adducts with distinct structural and conformational properties, remains a powerful and versatile tool for chiral analysis. By understanding the fundamental principles of the derivatization reaction and the factors governing the chromatographic separation, researchers can confidently and accurately determine the stereochemical composition of amino acids in a wide range of samples. This in-depth knowledge transforms the application of this compound from a mere protocol into a sophisticated analytical science, ensuring the integrity and validity of experimental results in drug discovery and beyond.

References

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

-

Schievano, E., et al. (2017). LC-MS/MS-Based Separation and Quantification of this compound Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 28(8), 1547–1556. [Link]

-

Vijayasarathi, R., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of natural products, 79(2), 426–433. [Link]

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis. Amino Acids, 27(3-4), 231-47. [Link]

-

Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of this compound for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 68(9-10), 751-759. [Link]

-

Klein, J. A., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of this compound. ACS omega, 6(44), 29586–29593. [Link]

-

Acheampong, A., et al. (2021). Analysis of D-amino acids secreted from murine islets of Langerhans using this compound and reversed phase LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122883. [Link]

-

Adam, Z., et al. (2001). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using this compound. Journal of Liquid Chromatography & Related Technologies, 24(1), 1-14. [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of this compound and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. Current Organic Analysis, 5(4), 420-445. [Link]

-

Klein, J. A., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of this compound. ACS Omega, 6(44), 29586-29593. [Link]

-

Riera, A., et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. Organic & biomolecular chemistry, 20(38), 7599–7603. [Link]

-

van der Donk, W. A., et al. (2023). Facile Method for Determining Lanthipeptide Stereochemistry. Journal of the American Chemical Society, 145(1), 223-228. [Link]

-

Klein, J. A., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of this compound. ACS Omega, 6(44), 29586-29593. [Link]

-

Fujii, K., et al. (2005). Elution behavior of diaminopimelic acid and related diamino acids using the advanced Marfey's method. Journal of Chromatography A, 1065(2), 235-241. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amino Acid Analysis with FDAA: A Comprehensive Guide. [Link]

Sources

- 1. This compound for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. akjournals.com [akjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of this compound and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of Absolute Configuration using Marfey's Reagent

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical, non-negotiable aspect of chemical analysis. The spatial arrangement of atoms, particularly at chiral centers, dictates a molecule's biological activity, pharmacokinetic profile, and toxicological properties. Within the arsenal of analytical techniques available for this purpose, Marfey's method stands out as a robust and widely adopted approach for the derivatization of chiral primary and secondary amines, most notably amino acids, to facilitate their enantiomeric resolution by reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth exploration of the core principles, practical execution, and critical considerations of Marfey's method, grounded in established scientific literature and field-proven insights.

The Principle of Diastereomeric Conversion: The Foundation of Marfey's Method

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Marfey's method elegantly circumvents this by employing a chiral derivatizing agent to convert the enantiomeric pair into a mixture of diastereomers.[1][2][3] Diastereomers, unlike enantiomers, possess distinct physical properties, allowing for their separation using standard achiral chromatographic techniques.[1][2]

At the heart of this method is Marfey's reagent, formally known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[4][5][6] This reagent consists of a dinitrophenyl group, which acts as a strong chromophore for UV detection, and a chiral L-alanine amide moiety.[7][8] The reactive site is the fluorine atom on the dinitrophenyl ring, which readily undergoes nucleophilic aromatic substitution with the primary or secondary amine of the analyte.[9]

The reaction of a racemic mixture of an amino acid (containing both D- and L-enantiomers) with the enantiomerically pure L-FDAA results in the formation of two diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers, now possessing two chiral centers, exhibit different three-dimensional structures and, consequently, different interactions with the stationary and mobile phases of an HPLC system, enabling their separation.

The Reaction Mechanism and Stereochemical Basis of Separation

The derivatization reaction is typically carried out under mild alkaline conditions, facilitated by a base such as sodium bicarbonate, at a slightly elevated temperature (e.g., 40°C) to ensure a reasonable reaction rate.[8][10][11] The choice of an acetone-water mixture as the solvent system is strategic: it solubilizes both the aqueous amino acid solution and the organic this compound, allowing the reaction to proceed efficiently.

The resulting diastereomers exhibit different hydrophobicities and steric hindrances, which are the primary factors governing their separation on a reversed-phase HPLC column.[12] Generally, for standard proteinogenic amino acids, the L-FDAA-L-amino acid diastereomer is more sterically hindered and less hydrophobic than the L-FDAA-D-amino acid diastereomer. This leads to a weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in the L-L diastereomer eluting before the L-D diastereomer.[10][13] However, it is crucial to note that this elution order is not absolute and can be influenced by the specific amino acid, the chromatographic conditions, and the use of modified Marfey's reagents.[13][14][15]

Caption: Reaction of this compound with a Racemic Amino Acid.

Experimental Protocol: A Step-by-Step Guide

The successful application of Marfey's method hinges on meticulous experimental execution. The following protocol outlines the key steps, from sample preparation to data analysis, and emphasizes the rationale behind each procedural choice.

Reagents and Materials

-

This compound (FDAA): High purity is essential to avoid interfering peaks.[5]

-

Amino Acid Standards (D- and L-enantiomers): For retention time confirmation and quantification.

-

Acetone: HPLC grade.

-

Sodium Bicarbonate (1 M): Freshly prepared.

-

Hydrochloric Acid (2 M): For quenching the reaction.

-

HPLC System: With a UV detector capable of monitoring at 340 nm.[7][10]

-

Reversed-Phase HPLC Column: Typically a C18 or C8 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate or formic acid) and an organic modifier (e.g., acetonitrile or methanol).

Derivatization Procedure

-

Sample Preparation: If the amino acids are part of a peptide or protein, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to liberate the individual amino acids.[10][16] The hydrolysate should be dried to remove the acid.

-

Dissolution: Dissolve the amino acid sample or standard in deionized water.

-

Reaction Setup: In a microcentrifuge tube, combine the amino acid solution, 1 M sodium bicarbonate, and a solution of this compound in acetone. A molar excess of this compound is used to ensure complete derivatization of the analyte.[8]

-

Incubation: Incubate the reaction mixture at 40°C for 1 hour with occasional vortexing.[8][11] This temperature provides a balance between a reasonable reaction rate and minimizing potential racemization.

-

Quenching: Stop the reaction by adding 2 M HCl. The acidification ensures that the unreacted amino groups are protonated and do not interfere with the chromatography.

-

Dilution: Dilute the sample with the initial mobile phase before injection into the HPLC system.

Caption: Experimental Workflow for Marfey's Method.

HPLC Analysis

The separation of the diastereomeric derivatives is typically achieved using a reversed-phase HPLC column with a gradient elution. The dinitrophenyl group of the derivatized amino acids has a strong UV absorbance at approximately 340 nm, allowing for sensitive detection.[7][17]

Table 1: Typical HPLC Conditions for Marfey's Method

| Parameter | Condition | Rationale |

| Column | C18 or C8, 5 µm, 4.6 x 150 mm | Provides good separation for a wide range of amino acid derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of silanol groups on the stationary phase and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient | Linear gradient from low to high %B | Allows for the separation of both hydrophilic and hydrophobic amino acid derivatives in a single run. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 40-50 °C | Elevated temperature can improve peak shape and reduce viscosity.[10] |

| Detection | UV at 340 nm | The wavelength of maximum absorbance for the dinitrophenyl chromophore.[7][10] |

Data Analysis and Interpretation

The absolute configuration of the amino acids in the sample is determined by comparing their retention times with those of the derivatized D- and L-amino acid standards. The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.

Advanced Marfey's Method and Variants

The classical Marfey's method has been enhanced over the years to improve its sensitivity and applicability. The "advanced Marfey's method" utilizes a modified reagent, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA), which provides greater hydrophobicity and thermal stability to the derivatives, making them more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS).[8][16][18] This is particularly advantageous for the analysis of complex biological samples and for the non-empirical determination of the absolute configuration of unusual amino acids.[16][18]

Furthermore, various structural analogs of this compound have been synthesized by replacing the L-alanine amide with other L- or D-amino acid amides.[9][19][20] These variants can offer improved resolution for specific amino acids and provide flexibility in tailoring the chromatographic separation.[12]

Advantages, Limitations, and Best Practices

Advantages:

-

Robustness and Reliability: The method is well-established and has been extensively validated.[10][21]

-

High Sensitivity: The dinitrophenyl chromophore allows for detection in the picomole range.[17]

-

Versatility: Applicable to a wide range of primary and secondary amines, including proteinogenic and non-proteinogenic amino acids.[19][21]

-

Cost-Effective: Utilizes standard HPLC equipment and commercially available reagents.[10]

Limitations:

-

Destructive Method: The sample is chemically modified and cannot be recovered.

-

Potential for Racemization: Although minimal under standard conditions, harsh hydrolysis or derivatization conditions can lead to racemization.[22]

-

Co-elution: In complex mixtures, peaks from different amino acid derivatives may overlap.[10]

-

Elution Order Variability: The elution order of D- and L-diastereomers is not always predictable and must be confirmed with standards.[13]

Best Practices for Trustworthy Results:

-

Always run D- and L-standards: This is essential for unambiguous peak identification and confirmation of the elution order under your specific chromatographic conditions.

-

Perform a blank run: To identify any background peaks from the reagents or solvent.

-

Optimize chromatographic conditions: For complex samples, method development may be necessary to achieve baseline separation of all components.

-

Validate the method: For quantitative applications, the method should be validated for linearity, accuracy, precision, and limits of detection and quantitation.

Conclusion

Marfey's method remains a cornerstone technique for the determination of the absolute configuration of chiral amines. Its simplicity, robustness, and high sensitivity make it an invaluable tool in drug discovery, natural product chemistry, and proteomics. By understanding the underlying chemical principles, adhering to a meticulous experimental protocol, and being aware of its potential limitations, researchers can confidently employ this compound to obtain accurate and reliable stereochemical information, thereby ensuring the scientific integrity of their findings.

References

-

Vijayasarathy, M., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available from: [Link].

-

Bhushan, R., & Singh, V. (2008). Synthesis and Application of New Chiral Variants of this compound for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals. Available from: [Link].

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: A review. Semantic Scholar. Available from: [Link].

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: a review. PubMed. Available from: [Link].

-

Sethi, S., Martens, J., & Bhushan, R. (2021). Assessment and application of this compound and analogs in enantioseparation: a decade's perspective. PubMed. Available from: [Link].

-

Kochhar, S., & Christen, P. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (this compound). Springer Nature Experiments. Available from: [Link].

-

Li, L., et al. (2019). LC-MS/MS-Based Separation and Quantification of this compound Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. Available from: [Link].

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis. Ovid. Available from: [Link].

-

Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Elucidation of Limitations of Marfey's Method and of Its Separation Mechanism. Analytical Chemistry. Available from: [Link].

-

Piarulli, M., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Available from: [Link].

-

Wikipedia. Chiral derivatizing agent. Wikipedia. Available from: [Link].

-

Grokipedia. Chiral derivatizing agent. Grokipedia. Available from: [Link].

-

Li, Y., et al. (2016). Marfey assay for chiral analysis of amino acids. Bio-protocol. Available from: [Link].

-

B'Hymer, C., Montes-Bayon, M., & Caruso, J. A. (2003). Marfey′s Reagent: Past, Present, and Future Uses of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide. ResearchGate. Available from: [Link].

-

Fisher Scientific. Thermo Scientific™ FDAA (this compound) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide). Fisher Scientific. Available from: [Link].

-

Paguigan, N. D., et al. (2019). 4.5. Determination of the Absolute Configurations of Amino Acids in MAAs by the Advanced Marfey's Method Using LC-MS. Bio-protocol. Available from: [Link].

-

Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. ACS Publications. Available from: [Link].

-

Dong, M. W. (2006). Analysis of Monoethanolamine by Derivatization with this compound and HPLC. LCGC North America. Available from: [Link].

-

Rizzato, E., et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. PubMed. Available from: [Link].

-

Echner, H., & Voelter, W. (1992). Use of this compound to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis. PubMed. Available from: [Link].

-

Scaloni, A., Simmaco, M., & Bossa, F. (1992). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (this compound). Springer Nature Experiments. Available from: [Link].

-

Sethi, S., Martens, J., & Bhushan, R. (2020). Assessment and Application of this compound and analogs in Enantioseparation: A decade's perspective. ResearchGate. Available from: [Link].

-

Crabtree, K. M., et al. (2019). Analysis of D-amino acids secreted from murine islets of Langerhans using this compound and reversed phase LC-MS/MS. PubMed Central. Available from: [Link].

-

Bhushan, R., & Brückner, H. (2013). Use of this compound and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available from: [Link].

-

Pinto, M. F., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). NIH. Available from: [Link].

-

Sethi, S., Martens, J., & Bhushan, R. (2020). Assessment and Application of this compound and analogs in Enantioseparation: A decade's perspective. Semantic Scholar. Available from: [Link].

-

Li, L., et al. (2019). LC-MS/MS-Based Separation and Quantification of this compound Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry. Available from: [Link].

-

Davankov, V. A., & Rogozhin, S. V. (1971). The factors that influence the elution order for the resolution of amino acids on vancomycin phase using the polar-organic mobile phases after their pre-column derivatization with electrophilic reagents. PubMed. Available from: [Link].

-

Fujii, K., et al. (2007). Elution behavior of diaminopimelic acid and related diamino acids using the advanced Marfey's method. PubMed. Available from: [Link].

-

Chemistry For Everyone. How To Determine Elution Order In Column Chromatography?. Chemistry For Everyone. Available from: [Link].

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. usbio.net [usbio.net]

- 6. FDAA (this compound) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online [thermofisher.com]

- 7. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 8. ovid.com [ovid.com]

- 9. akjournals.com [akjournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Assessment and application of this compound and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The factors that influence the elution order for the resolution of amino acids on vancomycin phase using the polar-organic mobile phases after their pre-column derivatization with electrophilic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elution behavior of diaminopimelic acid and related diamino acids using the advanced Marfey's method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermo Scientific FDAA (this compound) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of this compound and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]

- 22. Use of this compound to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Stereochemistry Determination Using Marfey's Method

Introduction: Unveiling the Chiral World of Molecules

In the realm of drug development and natural product chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of absolute configuration is a critical step in chemical research and development. Marfey's method, first reported by Paul Marfey in 1984, stands as a robust and widely adopted technique for the determination of the absolute configuration of amino acids and other primary amine-containing chiral compounds[1]. This in-depth guide provides a comprehensive overview of the core principles, practical execution, and advanced applications of Marfey's method, tailored for researchers, scientists, and drug development professionals.

The Foundational Principle: Diastereomeric Resolution

At its core, Marfey's method is an indirect approach to chiral discrimination. It ingeniously converts a mixture of enantiomers, which are otherwise indistinguishable by standard chromatographic techniques, into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess different physical and chemical properties, allowing for their separation by achiral chromatographic methods, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).

This transformation is achieved through derivatization with a chiral reagent, famously known as Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA). The reagent consists of a chiral handle (L-alanine amide) attached to a reactive fluorodinitrophenyl group. The primary amine of the analyte enantiomers undergoes a nucleophilic aromatic substitution reaction with the fluoro group of L-FDAA, forming stable diastereomeric adducts.

The Mechanism of Action: A Tale of Two Diastereomers

The elegance of Marfey's method lies in its straightforward and predictable reaction mechanism. The process can be broken down into the following key stages:

-

Hydrolysis (for peptides and proteins): To determine the stereochemistry of individual amino acid residues within a peptide or protein, the sample is first subjected to acid hydrolysis (typically with 6 M HCl) to break the peptide bonds and release the constituent amino acids[2].

-

Derivatization: The resulting amino acid mixture (or the original sample if it's already a mixture of free amino acids) is then reacted with this compound (L-FDAA) under mild alkaline conditions (e.g., in a sodium bicarbonate buffer). The primary amino group of each amino acid attacks the electron-deficient aromatic ring of L-FDAA, displacing the fluorine atom to form a covalent bond.

-

Formation of Diastereomers: When L-FDAA reacts with a racemic mixture of an amino acid (containing both L- and D-enantiomers), two distinct diastereomers are formed: L-FDAA-L-amino acid and L-FDAA-D-amino acid. These diastereomers now have two chiral centers: one from the L-alanine amide of this compound and one from the amino acid itself.

-

Chromatographic Separation: The resulting mixture of diastereomers is then injected into an RP-HPLC system. Due to their different three-dimensional structures, the two diastereomers will interact differently with the stationary phase of the column, leading to different retention times. Typically, the L-L diastereomer elutes earlier than the L-D diastereomer[3].

-

Detection and Identification: The dinitrophenyl chromophore introduced by this compound provides a strong UV absorbance at around 340 nm, allowing for sensitive detection of the separated diastereomers[3][4]. By comparing the retention times of the derivatized amino acids from the unknown sample to those of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration of the amino acids in the sample can be unequivocally determined.

Visualizing the Derivatization Reaction

Caption: The reaction of L-Marfey's Reagent with a racemic amino acid mixture.

Experimental Workflow: A Step-by-Step Guide

The successful application of Marfey's method hinges on meticulous experimental execution. The following protocol outlines the key steps, with an emphasis on the rationale behind each manipulation.

I. Sample Preparation: The Foundation of Reliable Results

-

Hydrolysis of Peptides/Proteins (if applicable):

-

Accurately weigh approximately 0.1-0.5 mg of the peptide or protein sample into a hydrolysis tube.

-

Add 0.5-1.0 mL of 6 M HCl. For acid-labile amino acids like tryptophan, the addition of a scavenger such as thioglycolic acid is recommended[5].

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

-

Heat at 110-120 °C for 16-24 hours. The duration may need optimization depending on the peptide sequence.

-

After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried hydrolysate in a known volume of deionized water.

-

-

Preparation of Amino Acid Standards:

-

Prepare stock solutions of authentic L- and D-amino acid standards (typically 1 mg/mL in deionized water).

-

Create a standard mixture containing all relevant L- and D-amino acids at a known concentration.

-

II. The Derivatization Reaction: Creating the Diastereomers

This protocol is a general guideline and may require optimization for specific applications.

| Step | Procedure | Rationale |

| 1 | Aliquot Sample and Standards: | Ensures consistent starting amounts for derivatization. |

| To separate microcentrifuge tubes, add 20-50 µL of the sample hydrolysate and the amino acid standard mixture. | ||

| 2 | Add Bicarbonate Buffer: | Creates the necessary alkaline environment for the nucleophilic aromatic substitution reaction to proceed efficiently. |

| Add 40 µL of 1 M sodium bicarbonate (NaHCO₃) to each tube. | ||

| 3 | Add this compound: | Introduces the chiral derivatizing agent. A slight excess ensures complete reaction with all primary amines. |

| Add 80 µL of a 1% (w/v) solution of L-FDAA in acetone to each tube. | ||

| 4 | Incubation: | Provides the thermal energy required for the reaction to go to completion within a reasonable timeframe. |

| Vortex the tubes briefly and incubate at 40 °C for 1-2 hours with occasional mixing. | ||

| 5 | Quench the Reaction: | Neutralizes the reaction mixture, preventing further side reactions and preparing the sample for HPLC analysis. |

| Add 20 µL of 2 M HCl to each tube. | ||

| 6 | Dilution and Filtration: | Dilutes the sample to an appropriate concentration for HPLC injection and removes any particulate matter that could clog the column. |

| Dilute the reaction mixture with the mobile phase (e.g., 200-500 µL) and filter through a 0.22 µm syringe filter. |

III. HPLC Analysis: Separating the Diastereomers

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Column: A C18 reversed-phase column is most commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of:

-

Solvent A: Aqueous buffer (e.g., 0.05 M triethylammonium phosphate, pH 3.0, or for LC-MS compatibility, 0.1% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection: Monitor the elution at 340 nm.

-

Injection Volume: 10-20 µL.

IV. Data Analysis and Interpretation: Assigning the Configuration

-

Run the Standards: Inject the derivatized L- and D-amino acid standard mixtures to determine their respective retention times.

-

Run the Sample: Inject the derivatized unknown sample.

-

Compare Retention Times: Identify the amino acids in the unknown sample by matching the retention times of their derivatives to those of the authentic standards.

-

Assign Configuration: Based on the established elution order (typically L-L before L-D), assign the absolute configuration of each amino acid in the sample.

Visualizing the Experimental Workflow

Caption: A streamlined overview of the Marfey's method workflow.

Advanced Marfey's Method and Modern Iterations

While the classical Marfey's method is highly effective, several advancements have been developed to address its limitations and expand its applicability.

-

Advanced Marfey's Method: This approach, developed by Harada and coworkers, utilizes LC-MS for detection, which provides not only retention time data but also mass information, aiding in the identification of unusual or modified amino acids without the need for authentic standards[6][7]. This method often employs a modified this compound, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), which can enhance the hydrophobicity and ionization efficiency of the derivatives for mass spectrometry[7].

-

C3 Marfey's Method: For challenging separations, particularly of diastereomeric amino acids with a second chiral center (e.g., isoleucine and threonine), a C3 stationary phase can offer improved resolution compared to the traditional C18 columns[8]. This method, often coupled with mass spectrometric detection, provides a powerful tool for resolving complex mixtures of amino acid stereoisomers[8][9].

Trustworthiness and Self-Validation: The Power of the D-Enantiomer

A key aspect that enhances the trustworthiness of Marfey's method is the commercial availability of both the L- and D-enantiomers of the derivatizing reagent (e.g., L-FDAA and D-FDAA). By performing two separate derivatization reactions on the same sample, one with L-FDAA and the other with D-FDAA, a self-validating system is created. The elution order of the diastereomers will be reversed. For instance, the L-amino acid derivative will elute first with L-FDAA, but the D-amino acid derivative will elute first with D-FDAA. This provides an internal cross-check, significantly increasing confidence in the stereochemical assignment.

Conclusion: A Timeless Tool in the Chemist's Arsenal

Marfey's method has stood the test of time as a reliable and versatile technique for the determination of absolute stereochemistry. Its straightforward principle, coupled with the continuous development of advanced iterations, ensures its continued relevance in modern chemical research. From the quality control of synthetic peptides to the structural elucidation of novel natural products, Marfey's method remains an indispensable tool for navigating the intricate and fascinating world of chiral molecules.

References

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

-

Fernandes, C., Kijjoa, A., & Pinto, M. M. M. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine drugs, 16(9), 306. [Link]

-

Fujii, K., Ikai, Y., Mayumi, T., Oka, H., Suzuki, M., & Harada, K. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Elucidation of Limitations of Marfey's Method and of Its Separation Mechanism. Analytical Chemistry, 69(17), 3346-3352. [Link]

-

Fernandes, C., Ribeiro, R., Pinto, M., & Kijjoa, A. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Molecules, 28(2), 615. [Link]

-

Vijayasarathy, S., Prasad, P., Fremlin, L. J., Ratnayake, R., Salim, A. A., Khalil, Z. G., Capon, R. J., & Lacey, E. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of natural products, 79(2), 421–427. [Link]

-

Bhushan, R., & Brückner, H. (2004). This compound for chiral amino acid analysis. Amino Acids, 27(3-4), 231-47. [Link]

-

Vijayasarathy, S., Prasad, P., Fremlin, L. J., Ratnayake, R., Salim, A. A., Khalil, Z. G., ... & Capon, R. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 421-427. [Link]

-

Fujii, K., Ikai, Y., Oka, H., Suzuki, M., & Harada, K. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(24), 5146-5151. [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of this compound and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of this compound and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

-

Bio-protocol. (2016). Marfey assay for chiral analysis of amino acids. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ovid.com [ovid.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Use of this compound and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Marfey's Reagent: Chemical Properties, Reactivity, and Applications in Chiral Analysis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize or intend to utilize Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA) for chiral analysis. Moving beyond a simplistic procedural outline, this document provides a deep dive into the core chemical principles governing its reactivity and offers field-proven insights to empower users to optimize its application, troubleshoot challenges, and ensure the scientific integrity of their results.

The Enduring Legacy of this compound in Stereochemistry

The precise determination of enantiomeric composition is a critical aspect of modern chemistry, particularly within the pharmaceutical industry where the stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Introduced by Paul Marfey in 1984, this compound has established itself as a robust and reliable tool for the chiral resolution of primary and secondary amines, most notably amino acids, via pre-column derivatization in high-performance liquid chromatography (HPLC).[1] Its sustained prevalence is a testament to its straightforward application, the predictability of its results, and the high sensitivity it affords.[2]

This guide will elucidate the chemical properties and reactivity of this compound, providing a foundational understanding that is essential for its effective implementation in a laboratory setting.

Fundamental Chemical Properties

The utility of this compound is a direct consequence of its unique molecular architecture.

-

Structure and Chirality: Chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), the reagent possesses a chiral center at the L-alanine moiety.[3] This inherent chirality is the basis for its ability to form diastereomers when reacted with a racemic mixture of a chiral analyte.[3] These diastereomers, having distinct physical properties, can then be separated using standard achiral reversed-phase HPLC.

-

The Reactive Center: The key to its derivatizing power lies in the presence of a highly electrophilic carbon atom attached to a fluorine atom on the 2,4-dinitrophenyl ring. The two electron-withdrawing nitro groups enhance the electrophilicity of this site, making it susceptible to nucleophilic attack by primary and secondary amines.[3]

-

Chromophoric Properties: The 2,4-dinitrophenyl group acts as a strong chromophore, imparting a significant UV absorbance to the resulting derivatives, typically with a maximum absorbance (λmax) around 340 nm.[4] This feature allows for highly sensitive detection of the derivatized analytes, often down to the nanomole level, using standard HPLC-UV detectors.[2][4]

-

Solubility and Stability: this compound is a pale yellow to orange powder, soluble in solvents like acetone.[5][6] When protected from light, the derivatives of most amino acids are stable for over 72 hours at 4°C.[3]

The Mechanism of Derivatization: A Nucleophilic Aromatic Substitution

The reaction between this compound and an amine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Diagram: Derivatization of a Chiral Amine with this compound

Caption: Reaction of this compound with a chiral amine.

The derivatization process proceeds through the following steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient carbon of the dinitrophenyl ring that is bonded to the fluorine atom.[3]

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the two electron-withdrawing nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, resulting in the formation of a stable diastereomeric N-dinitrophenyl (DNP) derivative.

This reaction is typically conducted under mild alkaline conditions (pH 8-9.5) to ensure the amine is in its deprotonated, more nucleophilic state.[3] The reaction generally proceeds to completion within one to two hours under these conditions.[3]

Key Parameters Influencing Reactivity and Resolution

To achieve robust and reproducible results, several experimental factors must be carefully controlled.

| Parameter | Rationale and Impact | Recommended Conditions |

| pH | A mildly basic pH deprotonates the primary/secondary amine, increasing its nucleophilicity and driving the reaction forward. Excessively high pH can lead to hydrolysis of the reagent. | pH 8.0 - 9.5, typically achieved with a sodium bicarbonate buffer.[3][7] |

| Temperature | Increasing the temperature accelerates the reaction rate. However, excessively high temperatures can promote reagent degradation and potential racemization. | A common starting point is 30-40°C.[2] |

| Reaction Time | Sufficient time is required to ensure the derivatization reaction goes to completion. Incomplete reactions will lead to inaccurate quantification. | Typically 60 to 90 minutes.[4] |

| Reagent Concentration | A molar excess of this compound is used to ensure that the analyte is the limiting reactant and to drive the reaction to completion. | A 1.4:1 to 15:1 molar ratio of reagent to analyte has been reported, depending on the application.[2] |

| Quenching | The reaction is terminated by acidification, which protonates any remaining unreacted amines and stabilizes the formed diastereomers. | Addition of an acid such as 2M HCl.[4] |

Elution Order of Diastereomers: A Generally Predictable Outcome

A significant advantage of Marfey's method is the generally predictable elution order of the resulting diastereomers in reversed-phase HPLC. For α-amino acids, the derivative formed from the D-enantiomer (the L-D diastereomer) is typically retained more strongly by the non-polar stationary phase and therefore elutes after the derivative of the L-enantiomer (the L-L diastereomer).[4] This is often attributed to the L-D diastereomer having a more hydrophobic character. However, it is imperative to confirm the elution order for each new analyte by running an authentic standard of at least one of the enantiomers, as exceptions to this rule can occur, particularly with analytes containing hydrophilic side chains.[8]

A Validated Experimental Workflow for Amino Acid Analysis

The following protocol provides a detailed, step-by-step methodology for the derivatization of amino acids using this compound.

Diagram: Experimental Workflow for Chiral Amino Acid Analysis

Caption: Workflow for derivatization and analysis.

Materials:

-

This compound (FDAA)

-

Amino acid standard or sample

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Acetone (HPLC grade)

-

2 M Hydrochloric Acid (HCl)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)